molecular formula C25H20BrClFN3S B5050262 2-[3-(4-Chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide

2-[3-(4-Chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide

Cat. No.: B5050262
M. Wt: 528.9 g/mol
InChI Key: TWRNOQKHAIMZPT-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and various substituted phenyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3S.BrH/c1-16-2-4-17(5-3-16)22-14-24(19-6-10-20(26)11-7-19)30(29-22)25-28-23(15-31-25)18-8-12-21(27)13-9-18;/h2-13,15,24H,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRNOQKHAIMZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=NC(=CS4)C5=CC=C(C=C5)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazole ring and the subsequent substitution of phenyl groups. Common reagents used in these reactions include bromine, thionyl chloride, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the purity and structure of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl rings.

Scientific Research Applications

2-[3-(4-Chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole ring and phenyl substitutions but differs in its overall structure and biological activities.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione:

Uniqueness

2-[3-(4-Chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide is unique due to its specific combination of thiazole and pyrazole rings with substituted phenyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.

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